molecular formula C16H19NO5 B15238451 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B15238451
M. Wt: 305.32 g/mol
InChI Key: XSLSZLNXFGBDDS-UHFFFAOYSA-N
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Description

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the cyclopentyloxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Rolipram: A compound with a similar structure that acts as a phosphodiesterase inhibitor.

    Isoxazole derivatives: Other compounds in the isoxazole family with varying substituents on the aromatic ring.

Uniqueness

3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-20-13-7-6-10(12-9-15(16(18)19)22-17-12)8-14(13)21-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3,(H,18,19)

InChI Key

XSLSZLNXFGBDDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC3CCCC3

Origin of Product

United States

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